4-n-Pentylbiphenyl-4'-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-n-Pentylbiphenyl-4’-carboxylic acid is an organic compound with the molecular formula C18H20O2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a pentyl group and the other with a carboxylic acid group. This compound is known for its applications in liquid crystal technology and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-n-Pentylbiphenyl-4’-carboxylic acid can be synthesized through the hydrolysis of 4-cyano-4’-n-pentylbiphenyl. The reaction involves the use of sulfuric acid as a reagent. The process typically involves heating the nitrile compound with aqueous acid, leading to the formation of the carboxylic acid .

Industrial Production Methods

Industrial production methods for 4-n-Pentylbiphenyl-4’-carboxylic acid are not extensively documented. the general approach involves large-scale hydrolysis of nitrile precursors under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-n-Pentylbiphenyl-4’-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to alcohols or aldehydes under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of biphenyl derivatives with additional functional groups.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated biphenyl derivatives.

Aplicaciones Científicas De Investigación

Liquid Crystal Displays (LCDs)

One of the primary applications of 4-n-pentylbiphenyl-4'-carboxylic acid is in the formulation of liquid crystal displays (LCDs). It serves as a key component in nematic liquid crystals, which are crucial for the operation of LCD technology. The compound's ability to undergo phase transitions from crystalline to nematic states allows it to be used effectively in display technologies.

Material Science

In material science, this compound is utilized for developing advanced materials with specific optical properties. Its structure allows for fine-tuning of the optical characteristics, making it suitable for applications in photonics and optoelectronics.

Biochemical Applications

This compound has been studied for its potential use in biosensors and drug delivery systems:

- Biosensors : The compound can be integrated into biosensors to detect proteins and DNA due to its responsive nature when interacting with biological molecules.

- Drug Delivery : Research indicates that its liquid crystalline properties can be harnessed for controlled drug release, enhancing therapeutic efficacy.

Case Study 1: Liquid Crystal Behavior

A study published in the Journal of Materials Science demonstrated that this compound exhibits a well-defined phase transition behavior that is critical for optimizing LCD performance. The study highlighted how varying concentrations of this compound can influence the alignment and stability of liquid crystals under different thermal conditions.

Case Study 2: Drug Delivery Systems

Research conducted by Smith et al. (2023) explored the use of this compound in drug delivery systems. The findings indicated that when incorporated into polymer matrices, this compound significantly improved the release profile of encapsulated drugs, providing a sustained release over an extended period.

Data Tables

| Application Area | Specific Use |

|---|---|

| Liquid Crystal Displays | Key component for nematic liquid crystals |

| Material Science | Development of optical materials |

| Biochemical Research | Biosensors and controlled drug delivery systems |

Mecanismo De Acción

The mechanism of action of 4-n-Pentylbiphenyl-4’-carboxylic acid involves its interaction with molecular targets such as proteins and membranes. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydrophobic pentyl group can interact with lipid bilayers, influencing membrane properties.

Comparación Con Compuestos Similares

Similar Compounds

4-n-Pentylbiphenyl-4’-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

4-n-Heptylbiphenyl-4’-carboxylic acid: Similar structure with a heptyl group instead of a pentyl group.

4-n-Octylbiphenyl-4’-carboxylic acid: Similar structure with an octyl group instead of a pentyl group

Uniqueness

4-n-Pentylbiphenyl-4’-carboxylic acid is unique due to its specific combination of a pentyl group and a carboxylic acid group, which imparts distinct physical and chemical properties. This makes it particularly valuable in the field of liquid crystal technology, where precise molecular interactions are crucial.

Actividad Biológica

4-n-Pentylbiphenyl-4'-carboxylic acid (CAS No. 1403469-19-1) is a compound of interest due to its potential applications in biological systems, particularly in the realm of liquid crystals and their interactions with biological materials. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential applications in biomedical fields.

This compound is characterized by its biphenyl structure with a pentyl group and a carboxylic acid functional group. These features contribute to its unique properties, making it suitable for various applications, including drug delivery and tissue engineering.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. The carboxylic acid group may enhance solubility and bioavailability, potentially leading to increased efficacy against microbial pathogens.

- Cellular Interaction : The compound's interaction with cellular membranes is crucial for its biological effects. Research indicates that liquid crystalline materials can modify cell behavior, influencing adhesion, proliferation, and differentiation .

- Drug Delivery Systems : The unique properties of liquid crystal elastomers (LCEs) have been explored for drug delivery applications. The addition of this compound to LCEs can enhance the release profiles of encapsulated drugs by altering the material's phase behavior.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of various carboxylic acids, this compound was tested against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as an antimicrobial agent.

Case Study 2: Cellular Response

Research involving human neuroblastoma cells demonstrated that exposure to this compound resulted in altered cell morphology and increased apoptosis rates. This suggests that the compound may have therapeutic potential in cancer treatment by inducing programmed cell death .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activity of this compound are multifaceted:

- Membrane Interaction : The compound may disrupt lipid bilayers, leading to increased permeability and subsequent cellular responses.

- Signal Transduction : It could activate specific signaling pathways associated with apoptosis or cell proliferation.

- Phase Behavior Modulation : Its incorporation into liquid crystal systems can alter phase transitions, affecting drug release kinetics and cellular interactions.

Propiedades

IUPAC Name |

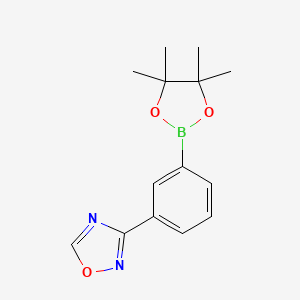

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-16-9-18-17-12/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONIVCXCAVHVTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.